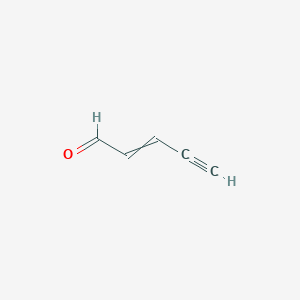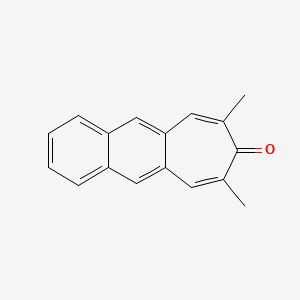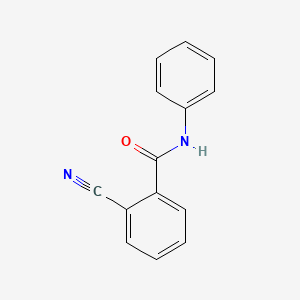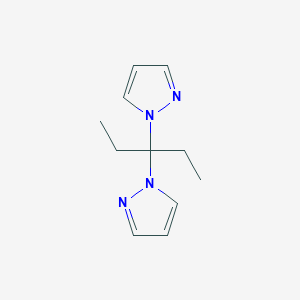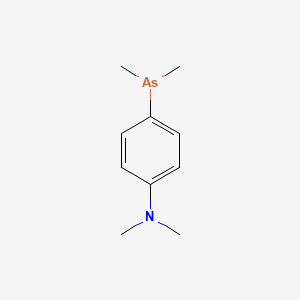
4-(Dimethylarsanyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound that features both an arylamine and an arsine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylarsanyl)-N,N-dimethylaniline typically involves the reaction of dimethylarsine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsine group. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The arsine group can be oxidized to form arsenic oxides.
Reduction: The compound can be reduced to form simpler arsenic-containing compounds.
Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
Oxidation: Arsenic oxides and other oxidized arsenic species.
Reduction: Simpler arsenic-containing compounds.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in developing arsenic-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylarsanyl)aniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.
N,N-Dimethylaniline: Lacks the arsine group, resulting in different chemical properties and uses.
Dimethylarsine: A simpler arsenic compound with distinct reactivity compared to 4-(Dimethylarsanyl)-N,N-dimethylaniline.
Uniqueness
This compound is unique due to the presence of both an arylamine and an arsine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
33733-72-1 |
|---|---|
Formule moléculaire |
C10H16AsN |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
4-dimethylarsanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 |
Clé InChI |
GYOZADVVGXIRPT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[As](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


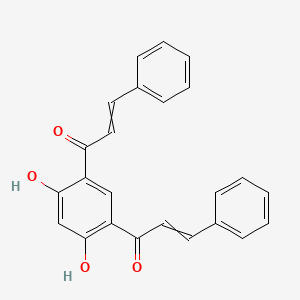
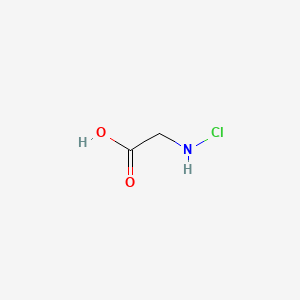
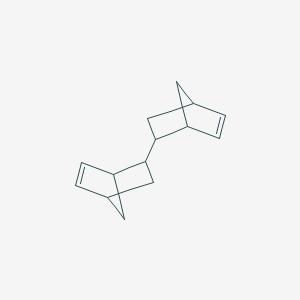

![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
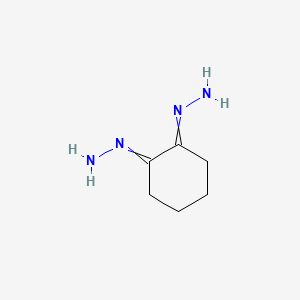

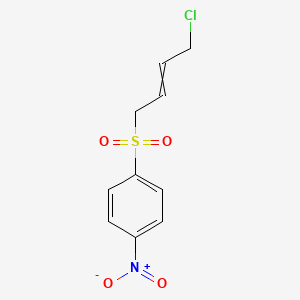

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
